molecular formula C16H14F2N4O2 B2769892 1-(2,6-difluorophenyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034512-85-9

1-(2,6-difluorophenyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2769892
CAS No.: 2034512-85-9
M. Wt: 332.311
InChI Key: LDBOSXJJAIURKC-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a difluorophenyl group and a furan-pyrazole moiety, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 1-(2,6-difluorophenyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the furan-pyrazole moiety: This step involves the reaction of furan-2-carbaldehyde with hydrazine to form furan-2-yl hydrazine, which is then cyclized with an appropriate diketone to yield the furan-pyrazole structure.

    Introduction of the difluorophenyl group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2,6-difluorobenzene as the starting material.

    Coupling with urea: The final step involves the coupling of the furan-pyrazole and difluorophenyl intermediates with urea under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(2,6-difluorophenyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as ammonia or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Research has explored its potential as a therapeutic agent, including its use in drug development for treating diseases such as cancer and inflammation.

    Industry: The compound’s unique properties make it a candidate for use in materials science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The furan-pyrazole moiety may play a crucial role in this binding interaction, while the difluorophenyl group enhances the compound’s stability and binding affinity.

Comparison with Similar Compounds

1-(2,6-difluorophenyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea can be compared with other similar compounds, such as:

    1-(2,6-difluorophenyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)amine: This compound lacks the urea moiety, which may affect its binding properties and stability.

    1-(2,6-difluorophenyl)-1-(furan-2-yl)ethanol: This compound features a hydroxyl group instead of the pyrazole moiety, which may influence its reactivity and applications.

The uniqueness of this compound lies in its combination of the difluorophenyl, furan, and pyrazole groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O2/c17-12-3-1-4-13(18)15(12)21-16(23)19-6-7-22-10-11(9-20-22)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBOSXJJAIURKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=C(C=N2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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